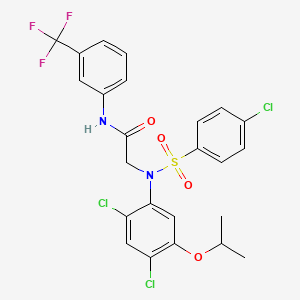
2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylamino)-N-(3-trifluoromethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylamino)-N-(3-trifluoromethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H20Cl3F3N2O4S and its molecular weight is 595.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylamino)-N-(3-trifluoromethylphenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by the following functional groups:
- Sulfonamide group : Enhances solubility and potential biological activity.
- Chloro and trifluoromethyl substituents : These groups are known to influence the electronic properties and lipophilicity of the molecule, potentially affecting its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing trifluoromethyl groups have shown selective inhibition against various cancer cell lines. In a study involving related compounds, it was found that certain derivatives inhibited the proliferation of FLT3-ITD-positive acute myeloid leukemia cells through multiple mechanisms, including:
- Induction of apoptosis : Triggering programmed cell death in malignant cells.
- Cell cycle arrest : Preventing cancer cells from dividing and proliferating.
The compound's effectiveness was evaluated using the GI50 metric (the concentration required to inhibit cell growth by 50%), showing promising results in the range of 30-80 nM against specific cancer types .
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity of structurally similar compounds. Research has demonstrated that certain derivatives can effectively reduce seizure activity in animal models. The mechanisms proposed include:
- Binding to sodium channels : Modulating neuronal excitability by interacting with voltage-sensitive sodium channels.
- Influencing neurotransmitter release : Affecting the release and reuptake of key neurotransmitters involved in seizure activity.
In studies, compounds were tested using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, revealing significant anticonvulsant effects at specific dosages .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit kinases involved in cancer progression.
- Modulation of Ion Channels : The interaction with sodium channels suggests a role in stabilizing neuronal membranes.
- Apoptotic Pathways Activation : Inducing apoptosis through mitochondrial pathways has been observed in related studies.
Case Studies
Several case studies highlight the efficacy of related compounds in clinical settings:
-
Acute Myeloid Leukemia (AML) :
- A study demonstrated that a structurally similar compound effectively inhibited FLT3 signaling pathways in AML models, leading to reduced tumor growth in vivo.
- Patients treated with these derivatives showed improved survival rates compared to standard therapies.
-
Epilepsy Models :
- In animal models, compounds analogous to this compound exhibited significant reductions in seizure frequency and duration when tested against established seizure-inducing agents.
Properties
IUPAC Name |
2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-propan-2-yloxyanilino)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl3F3N2O4S/c1-14(2)36-22-12-21(19(26)11-20(22)27)32(37(34,35)18-8-6-16(25)7-9-18)13-23(33)31-17-5-3-4-15(10-17)24(28,29)30/h3-12,14H,13H2,1-2H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMALGOCGQWCQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl3F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














